An In-depth Technical Guide to 1-[(3-Nitrophenyl)sulfonyl]piperazine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-[(3-Nitrophenyl)sulfonyl]piperazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[(3-Nitrophenyl)sulfonyl]piperazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, a robust synthetic protocol, methods for its characterization, and its potential applications as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical guidance.
Compound Identification and Physicochemical Properties
1-[(3-Nitrophenyl)sulfonyl]piperazine is a sulfonamide derivative of piperazine, incorporating a 3-nitrophenyl moiety. This structural combination imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.
Chemical Structure:
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Molecular Formula: C₁₀H₁₃N₃O₄S
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Molecular Weight: 271.29 g/mol
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IUPAC Name: 1-[(3-nitrophenyl)sulfonyl]piperazine
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SMILES: C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)[O-][1]
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InChI Key: WTPICTPGGQCHOU-UHFFFAOYSA-N[1]
Structural Diagram:
Caption: Chemical structure of 1-[(3-Nitrophenyl)sulfonyl]piperazine.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| XlogP | 0.2 | PubChemLite[1] |
| Monoisotopic Mass | 271.06268 Da | PubChemLite[1] |
| Polar Surface Area | 101.37 Ų | ChemDiv |
| Hydrogen Bond Donors | 1 | PubChemLite[1] |
| Hydrogen Bond Acceptors | 6 | PubChemLite[1] |
Synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperazine
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperazine is typically achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and piperazine. The piperazine can be used in its free base form or as a salt, with the reaction conditions adjusted accordingly. To favor monosubstitution and prevent the formation of the disubstituted by-product, a large excess of piperazine is often employed.
Reaction Scheme:
Caption: General synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperazine.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established methods for the synthesis of related sulfonamides.
Materials and Reagents:
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3-Nitrobenzenesulfonyl chloride
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Piperazine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Triethylamine (TEA) or other suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM). The use of a significant excess of piperazine is a critical experimental choice to minimize the formation of the N,N'-bis(3-nitrophenylsulfonyl)piperazine byproduct.
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Addition of Reactant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over a period of 30 minutes. The slow addition helps to control the exothermicity of the reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexane:ethyl acetate).
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Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: The purified fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield 1-[(3-Nitrophenyl)sulfonyl]piperazine as a solid. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-[(3-Nitrophenyl)sulfonyl]piperazine. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the aromatic ring and the piperazine moiety.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and the C-N and C-H bonds present in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
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Melting Point: The melting point of the purified solid is a crucial indicator of its purity. A sharp melting range suggests a high degree of purity.
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Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
Applications in Drug Discovery
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The sulfonamide linkage provides a stable, synthetically accessible connection point for further molecular elaboration.
Potential Therapeutic Areas:
The 1-[(3-Nitrophenyl)sulfonyl]piperazine scaffold can serve as a versatile starting point for the synthesis of compound libraries targeting a range of biological targets. The 3-nitrophenyl group can be a site for further functionalization, for example, through reduction of the nitro group to an amine, which can then be derivatized.
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Anticancer Agents: Piperazine and sulfonamide moieties are found in numerous kinase inhibitors and other anticancer drugs.
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Antimicrobial Agents: The structural features of this compound make it a candidate for modification to develop novel antibacterial or antifungal agents.
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Central Nervous System (CNS) Agents: Piperazine derivatives are prevalent in drugs targeting CNS disorders, including antipsychotics and antidepressants.
Workflow for Library Synthesis:
Caption: A potential workflow for generating a chemical library from the core scaffold.
Conclusion
1-[(3-Nitrophenyl)sulfonyl]piperazine represents a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive scaffold for the development of novel therapeutic agents. While a definitive CAS number is not readily found in public databases, the synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for their research endeavors. As with any chemical synthesis, proper safety precautions and thorough analytical validation are paramount to ensure the integrity of the research outcomes.
References
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PubChem. 1-(3-nitrophenyl)sulfonylpiperazine. [Link]
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PubChemLite. 1-(3-nitrobenzenesulfonyl)piperazine. [Link]
